molecular formula C9H9NO B1203438 2,5-Dimethylphenyl isocyanate CAS No. 40397-98-6

2,5-Dimethylphenyl isocyanate

Cat. No.: B1203438
CAS No.: 40397-98-6
M. Wt: 147.17 g/mol
InChI Key: SOXVXJQIQVOCAY-UHFFFAOYSA-N
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Description

2,5-Dimethylphenyl isocyanate is an organic compound with the molecular formula C9H9NO. It is a derivative of phenyl isocyanate, where two methyl groups are substituted at the 2 and 5 positions on the benzene ring. This compound is known for its reactivity and is used in various chemical synthesis processes.

Biochemical Analysis

Biochemical Properties

2,5-Dimethylphenyl isocyanate plays a significant role in biochemical reactions, particularly in the synthesis of polyurethanes. It interacts with various enzymes, proteins, and other biomolecules. The isocyanate group (N=C=O) in this compound is highly reactive and can form covalent bonds with nucleophilic groups such as amines, alcohols, and thiols. This reactivity allows it to modify proteins and enzymes, potentially altering their function and activity .

Cellular Effects

This compound affects various types of cells and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to cause oxidative stress and inflammation in cells, leading to changes in cell function. Additionally, this compound can induce apoptosis (programmed cell death) in certain cell types .

Molecular Mechanism

At the molecular level, this compound exerts its effects through covalent binding interactions with biomolecules. The isocyanate group reacts with nucleophilic sites on proteins and enzymes, leading to enzyme inhibition or activation. This can result in changes in gene expression and cellular responses. The compound’s ability to form stable adducts with proteins makes it a potent modifier of cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that this compound can degrade over time, leading to a decrease in its reactivity and potency. Long-term exposure to the compound can result in chronic cellular effects, including persistent oxidative stress and inflammation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may cause mild cellular changes, while higher doses can lead to significant toxicity and adverse effects. Threshold effects have been observed, where a certain dosage level triggers a pronounced biological response. High doses of this compound can cause severe tissue damage and organ toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates. These intermediates can further interact with cellular components, affecting metabolic flux and metabolite levels. The compound’s metabolism can result in the generation of toxic byproducts, contributing to its overall biological effects .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation. The compound’s lipophilic nature allows it to easily cross cell membranes and distribute within different cellular compartments. This distribution pattern can impact its activity and function .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. The compound’s localization within the cell can influence its interactions with biomolecules and its overall biological effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,5-Dimethylphenyl isocyanate can be synthesized through the reaction of 2,5-dimethylaniline with phosgene. The reaction typically involves the use of a solvent such as 1,2-dichloroethane and is carried out under reflux conditions. The molar ratio of 2,5-dimethylaniline to phosgene is usually maintained between 2.0 to 2.4, and the reaction time ranges from 3 to 6 hours .

Industrial Production Methods: In industrial settings, the preparation of this compound often involves the use of solid phosgene instead of traditional phosgene gas. This method is preferred due to its safer handling and lower environmental impact. The reaction is conducted at the reflux temperature of the solvent, ensuring high yield and efficiency .

Chemical Reactions Analysis

Types of Reactions: 2,5-Dimethylphenyl isocyanate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Water: Catalyzed by tertiary amines.

    Alcohols: Catalyzed by tertiary amines or metal salts such as tin, iron, and mercury.

    Amines: Direct reaction without the need for catalysts.

Major Products:

    Hydrolysis: Produces amines and carbon dioxide.

    Alcoholysis: Produces carbamates (urethanes).

    Aminolysis: Produces substituted ureas.

Comparison with Similar Compounds

  • Phenyl isocyanate
  • 2,4-Dimethylphenyl isocyanate
  • 3,5-Dimethylphenyl isocyanate

Uniqueness: 2,5-Dimethylphenyl isocyanate is unique due to the specific positioning of the methyl groups on the benzene ring, which influences its reactivity and the types of products formed during chemical reactions. This positional isomerism can lead to different physical and chemical properties compared to its analogs .

Properties

IUPAC Name

2-isocyanato-1,4-dimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c1-7-3-4-8(2)9(5-7)10-6-11/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOXVXJQIQVOCAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1068227
Record name Benzene, 2-isocyanato-1,4-dimethyl-
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Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40397-98-6
Record name 2,5-Dimethylphenyl isocyanate
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Record name 2-Isocyanato-1,4-dimethylbenzene
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Record name 2,5-Dimethylphenyl isocyanate
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Record name Benzene, 2-isocyanato-1,4-dimethyl-
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Record name Benzene, 2-isocyanato-1,4-dimethyl-
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Record name 2,5-Dimethylphenyl isocyanate
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Record name 2-ISOCYANATO-1,4-DIMETHYLBENZENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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